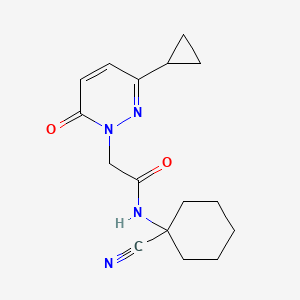

N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c17-11-16(8-2-1-3-9-16)18-14(21)10-20-15(22)7-6-13(19-20)12-4-5-12/h6-7,12H,1-5,8-10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTNLJBMCQTHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the cyanocyclohexyl intermediate: This can be achieved by reacting cyclohexanone with cyanide sources under basic conditions.

Synthesis of the cyclopropyl-oxopyridazinyl moiety: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

Coupling of intermediates: The final step involves coupling the cyanocyclohexyl intermediate with the cyclopropyl-oxopyridazinyl moiety using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide, we analyze its structural and functional analogs from the literature and patents. Key comparisons focus on core heterocycles, substituent effects, and synthetic pathways.

Structural Analogues with Pyridazinone Cores

Compound A : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide

- Core: Pyridazinone with 4,5-dichloro substitution.

- Side Chain : Acetamide linked to a sulfonamide-containing aryl group.

- Synthesis : Achieved via activation of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with thionyl chloride/DMF, followed by coupling to 3-(azepan-1-ylsulfonyl)-4-methylaniline (79% yield).

- Key Differences: The target compound lacks sulfonamide and chlorine substituents but includes a cyclopropyl group and cyanocyclohexyl moiety. Dichloro substitution in Compound A likely enhances electrophilicity and binding to hydrophobic pockets, whereas the cyclopropyl group in the target compound may reduce steric hindrance.

Coumarin-Based Acetamide Derivatives

Compound B : N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide

- Core: Coumarin (2H-chromen-2-one) linked to an oxazepinone.

- Bioactivity : Exhibits antioxidant activity superior to ascorbic acid, attributed to radical scavenging via the coumarin-oxygen heterocycle.

- The cyanocyclohexyl group may confer greater lipophilicity compared to Compound B’s phenyl-oxazepinone moiety.

Quinoline-Piperidine Hybrids

Compound C: N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

- Core: Quinoline substituted with indoline and tetrahydrofuran.

- Structural Features: Incorporates a rigid quinoline scaffold and a sp²-hybridized piperidine-acetamide side chain.

- The cyanocyclohexyl group may offer conformational flexibility absent in Compound C’s fused indoline system.

Naphthyridine-Based Therapeutic Agents

Compound D : Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl}acetamide)

- Core : 1,8-Naphthyridine with a 4-oxo substituent.

- Therapeutic Use : Investigated for atherosclerosis due to anti-inflammatory properties.

- Key Differences: The naphthyridine core is bulkier and more aromatic than pyridazinone, likely enhancing π-π stacking interactions. The trifluoromethyl biphenyl group in Compound D contrasts with the target compound’s cyanocyclohexyl group, suggesting divergent pharmacokinetic profiles.

Comparative Data Table

Research Findings and Implications

- Structural Flexibility vs. Rigidity: The target compound’s cyanocyclohexyl group provides conformational flexibility absent in rigid scaffolds like coumarin (Compound B) or naphthyridine (Compound D). This may enhance binding to dynamic protein targets but reduce metabolic stability .

- Synthetic Accessibility : The absence of sulfonamide or trifluoromethyl groups in the target compound suggests simpler synthesis compared to Compounds A and D, though yields remain unreported.

Biological Activity

N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides an overview of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which indicates the presence of a cyanocyclohexyl group and a pyridazinone structure. The molecular formula is , and it possesses a molecular weight of approximately 256.31 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Preliminary studies suggest that it may function as an inhibitor of certain enzymes, possibly including proteases or kinases, which are crucial in various signaling pathways.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of related structures have shown effectiveness against human cytomegalovirus (HCMV) and herpes simplex virus (HSV). In vitro studies demonstrated potent inhibitory effects on HCMV with IC50 values as low as 0.30 µM, indicating strong antiviral potential .

Inhibitory Effects on Enzymes

A notable study highlighted the compound's role as a cathepsin inhibitor, which is significant in cancer therapy due to cathepsins' involvement in tumor progression and metastasis. The inhibition of cathepsins can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Study 1: Antiviral Efficacy

In a comparative study involving various compounds, this compound was evaluated alongside other antiviral agents. The results indicated that while some analogs had limited activity against HSV, others demonstrated selective inhibition against HCMV, suggesting a potential therapeutic application for this compound in viral infections .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of the compound, revealing that it effectively inhibited cathepsin B and L activities in vitro. This inhibition was associated with a decrease in cell migration and invasion in cancer cell lines, underscoring its potential utility in oncology .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.